![molecular formula C21H15N3OS B289936 2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one](/img/structure/B289936.png)
2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule has a unique structure that makes it an attractive candidate for various biomedical applications.
作用机制
The mechanism of action of 2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one is not fully understood. However, studies have shown that this molecule can target specific signaling pathways in cancer cells and induce apoptosis. Additionally, this molecule can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Biochemical and Physiological Effects
2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been shown to have various biochemical and physiological effects. Studies have shown that this molecule can induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, this molecule can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
实验室实验的优点和局限性
One advantage of using 2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This molecule has a unique structure and properties that make it an attractive candidate for various biomedical applications. One limitation of using this molecule in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of this molecule.
未来方向
There are several future directions for research on 2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one. One direction is to further study its potential as an anti-cancer and anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of this molecule. Another direction is to study the potential of this molecule as a drug delivery system. The unique structure of this molecule makes it an attractive candidate for drug delivery applications. Finally, further studies are needed to fully understand the advantages and limitations of using this molecule in lab experiments.
合成方法
The synthesis of 2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one can be achieved through a multi-step process. The first step involves the reaction of 2-aminothiophene-3-carboxylic acid with acetic anhydride to form 2-acetamidothiophene-3-carboxylic acid. The second step involves the reaction of 2-acetamidothiophene-3-carboxylic acid with phosphorus oxychloride to form 2-chlorothiophene-3-carboxylic acid. The third step involves the reaction of 2-chlorothiophene-3-carboxylic acid with 4-methylphenylhydrazine hydrochloride to form 2-(4-methylphenyl)thiophene-3-carboxylic acid hydrazide. The fourth step involves the reaction of 2-(4-methylphenyl)thiophene-3-carboxylic acid hydrazide with 2-bromo-4-methylquinoline to form 2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one.
科学研究应用
2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has potential applications in scientific research due to its unique structure and properties. This molecule has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, this molecule has been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
属性
分子式 |
C21H15N3OS |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
13-methyl-14-(4-methylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one |
InChI |
InChI=1S/C21H15N3OS/c1-12-7-9-15(10-8-12)24-13(2)22-18-16-11-14-5-3-4-6-17(14)23-20(16)26-19(18)21(24)25/h3-11H,1-2H3 |
InChI 键 |
LIKDMNZAZKDFBS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)SC4=NC5=CC=CC=C5C=C34)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)SC4=NC5=CC=CC=C5C=C34)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)

![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)
![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)
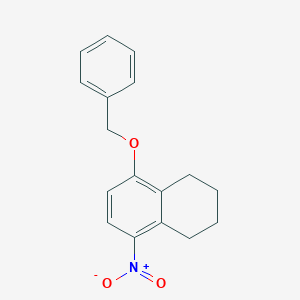
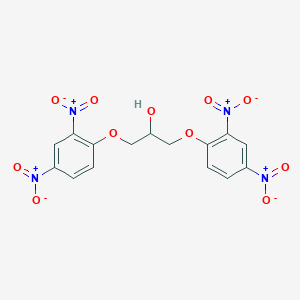
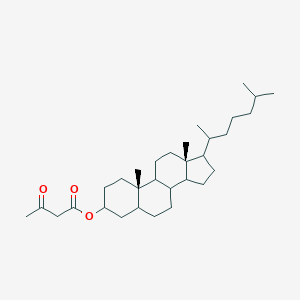
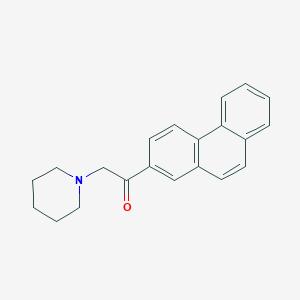
![2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)
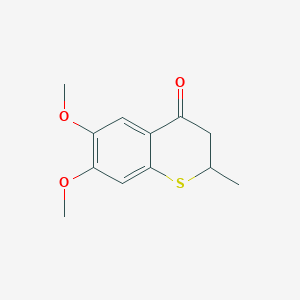
![7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289872.png)
